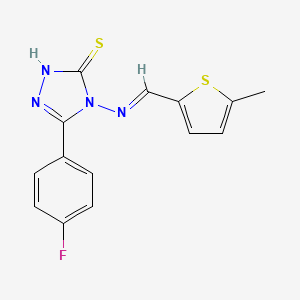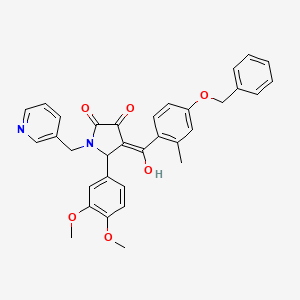![molecular formula C18H18N2OS3 B12020016 2-[(4-Methoxybenzyl)sulfanyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B12020016.png)
2-[(4-Methoxybenzyl)sulfanyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Méthoxybenzyl)sulfanyl]-5-[(4-méthylbenzyl)sulfanyl]-1,3,4-thiadiazole est un composé appartenant à la classe des thiadiazoles, qui sont des composés hétérocycliques contenant des atomes de soufre et d'azote dans un cycle à cinq chaînons.
Méthodes De Préparation
La synthèse du 2-[(4-Méthoxybenzyl)sulfanyl]-5-[(4-méthylbenzyl)sulfanyl]-1,3,4-thiadiazole implique généralement la réaction de sulfures de benzyle appropriés avec des précurseurs de thiadiazole. Une méthode courante comprend la réaction du chlorure de 4-méthoxybenzyle et du chlorure de 4-méthylbenzyle avec la thiourée en présence d'une base, suivie d'une cyclisation pour former le cycle thiadiazole . Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires mais optimisées pour une production à grande échelle, assurant des rendements et une pureté plus élevés.
Analyse Des Réactions Chimiques
Le 2-[(4-Méthoxybenzyl)sulfanyl]-5-[(4-méthylbenzyl)sulfanyl]-1,3,4-thiadiazole subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium, ce qui conduit à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium, conduisant à la formation de thiols.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où les groupes benzyle peuvent être remplacés par d'autres nucléophiles dans des conditions appropriées.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des solvants organiques tels que le dichlorométhane, des catalyseurs tels que le palladium sur charbon, et des températures et des pressions variables en fonction de la réaction souhaitée . Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones et les thiadiazoles substitués.
Applications de la recherche scientifique
Le 2-[(4-Méthoxybenzyl)sulfanyl]-5-[(4-méthylbenzyl)sulfanyl]-1,3,4-thiadiazole a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules et de matériaux plus complexes.
Biologie : Le composé a montré un potentiel en tant qu'agent antimicrobien, inhibant la croissance de certaines bactéries et champignons.
Médecine : La recherche a indiqué son potentiel en tant qu'agent anticancéreux, des études montrant sa capacité à induire l'apoptose dans les cellules cancéreuses.
Industrie : Il est utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que la conductivité et la stabilité
Mécanisme d'action
Le mécanisme d'action du 2-[(4-Méthoxybenzyl)sulfanyl]-5-[(4-méthylbenzyl)sulfanyl]-1,3,4-thiadiazole implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Par exemple, dans son activité antimicrobienne, le composé peut inhiber les enzymes clés impliquées dans la synthèse de la paroi cellulaire bactérienne, conduisant à la mort cellulaire. En recherche sur le cancer, il peut induire l'apoptose par l'activation de voies de signalisation spécifiques et l'inhibition de la prolifération cellulaire .
Applications De Recherche Scientifique
2-[(4-Methoxybenzyl)sulfanyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability
Mécanisme D'action
The mechanism of action of 2-[(4-Methoxybenzyl)sulfanyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazole involves its interaction with molecular targets such as enzymes and receptors. For instance, in its antimicrobial activity, the compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death. In cancer research, it may induce apoptosis through the activation of specific signaling pathways and the inhibition of cell proliferation .
Comparaison Avec Des Composés Similaires
Des composés similaires au 2-[(4-Méthoxybenzyl)sulfanyl]-5-[(4-méthylbenzyl)sulfanyl]-1,3,4-thiadiazole comprennent d'autres dérivés de thiadiazole tels que :
- 2-[(4-Méthylbenzyl)sulfanyl]-5-[(4-nitrophényl)méthylidène]-1,3,4-thiadiazole
- 2-[(4-Méthoxybenzyl)sulfanyl]-5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazole
- 2-[(4-Méthoxybenzyl)sulfanyl]-5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazole
Ces composés partagent des caractéristiques structurales similaires mais diffèrent par leurs substituants, ce qui peut affecter considérablement leurs propriétés chimiques et leurs activités biologiques. La singularité du 2-[(4-Méthoxybenzyl)sulfanyl]-5-[(4-méthylbenzyl)sulfanyl]-1,3,4-thiadiazole réside dans sa combinaison spécifique de groupes méthoxy et méthylbenzyle, ce qui peut conférer une réactivité et des effets biologiques distincts .
Propriétés
Formule moléculaire |
C18H18N2OS3 |
|---|---|
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
2-[(4-methoxyphenyl)methylsulfanyl]-5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C18H18N2OS3/c1-13-3-5-14(6-4-13)11-22-17-19-20-18(24-17)23-12-15-7-9-16(21-2)10-8-15/h3-10H,11-12H2,1-2H3 |
Clé InChI |
YFZUBSGYDDQWMH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12019935.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12019937.png)
![4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12019943.png)


![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B12019960.png)

![N-[2-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]tetradecanamide](/img/structure/B12019963.png)


![(5E)-2-(4-chlorophenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12019974.png)
![ethyl 2-{2-(4-butoxyphenyl)-3-[(3-fluoro-4-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12020001.png)
![1-(3,4-Dimethoxyphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone](/img/structure/B12020002.png)

